1,12-Dibromododecane

Catalog No.
S702662
CAS No.
3344-70-5
M.F
C12H24Br2
M. Wt
328.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,12-Dibromododecane

CAS Number

3344-70-5

Product Name

1,12-Dibromododecane

IUPAC Name

1,12-dibromododecane

Molecular Formula

C12H24Br2

Molecular Weight

328.13 g/mol

InChI

InChI=1S/C12H24Br2/c13-11-9-7-5-3-1-2-4-6-8-10-12-14/h1-12H2

InChI Key

ZJJATABWMGVVRZ-UHFFFAOYSA-N

SMILES

C(CCCCCCBr)CCCCCBr

Canonical SMILES

C(CCCCCCBr)CCCCCBr

1,12-Dibromododecane is a chemical compound with the formula C12H24Br2. It is a white solid at room temperature PubChem: . While research into 1,12-Dibromododecane itself is limited, it has been used as a building block in the synthesis of other materials for scientific research.

  • Synthesis of Ionenes: One study describes the use of 1,12-Dibromododecane as a starting material for the preparation of t-boc protected ionenes Sigma-Aldrich: . Ionenes are a class of cationic surfactants with applications in gene delivery and materials science ScienceDirect.

1,12-Dibromododecane is a chemical compound with the molecular formula C12H24Br2C_{12}H_{24}Br_2 and a molecular weight of approximately 328.127 g/mol. It is categorized as a dibromoalkane and consists of a dodecane backbone with two bromine atoms attached at the first and twelfth carbon positions. This compound typically appears as an off-white solid or a light yellow powder, with a melting point ranging from 38.0 to 42.0 °C .

The compound is known for its hydrophobic characteristics, which are common in long-chain hydrocarbons, and it exhibits moderate solubility in organic solvents. Its chemical structure contributes to its reactivity and potential applications in various fields, including organic synthesis and materials science.

There is no scientific research readily available on a specific mechanism of action for 1,12-Dibromododecane.

  • Limited information on specific toxicity data exists. However, due to the presence of bromine atoms, it is likely an irritant [].
  • Combustible. Keep away from heat and open flames [].

  • Nucleophilic Substitution Reactions: The bromine atoms can be replaced by nucleophiles such as amines or alcohols, leading to the formation of corresponding amines or ethers.
  • Elimination Reactions: Under certain conditions, 1,12-dibromododecane can undergo elimination reactions to form alkenes through dehydrohalogenation.
  • Reduction Reactions: The compound can be reduced to form dodecane using reducing agents like lithium aluminum hydride or hydrogen in the presence of a catalyst .

1,12-Dibromododecane can be synthesized through several methods:

  • Bromination of Dodecane: The most straightforward method involves the bromination of dodecane using bromine in the presence of UV light or heat. This method selectively introduces bromine at the terminal positions of the dodecane chain.
  • Alkylation Reactions: Another approach includes alkylation reactions where dodecanol is treated with phosphorus tribromide or thionyl bromide to yield 1,12-dibromododecane.

These synthesis methods allow for the production of high-purity 1,12-dibromododecane suitable for various applications .

Several compounds share structural similarities with 1,12-dibromododecane. Notable examples include:

  • Dodecane (C12H26): A straight-chain alkane without halogen substitutions; it serves as a reference compound for hydrophobicity.
  • 1-Bromododecane (C12H25Br): Contains a single bromine atom at the first carbon position; useful for comparing reactivity and properties influenced by halogenation.
  • 1,10-Dibromodecane (C10H20Br2): Similar dibromoalkane but with bromines at different positions; provides insight into positional effects on reactivity.
Compound NameMolecular FormulaKey Features
DodecaneC12H26Non-halogenated alkane; baseline hydrophobicity
1-BromododecaneC12H25BrSingle bromine; simpler reactivity profile
1,10-DibromodecaneC10H20Br2Different positional isomer; comparative analysis

The uniqueness of 1,12-dibromododecane lies in its specific placement of bromine atoms at both ends of the dodecane chain, which significantly influences its chemical properties and potential applications compared to similar compounds .

XLogP3

6.9

Melting Point

41.0 °C

GHS Hazard Statements

Aggregated GHS information provided by 10 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 8 of 10 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 2 of 10 companies with hazard statement code(s):;
H301 (50%): Toxic if swallowed [Danger Acute toxicity, oral];
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H319 (50%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Other CAS

3344-70-5

Wikipedia

1,12-Dibromododecane

General Manufacturing Information

Dodecane, 1,12-dibromo-: ACTIVE

Dates

Modify: 2023-08-15

Explore Compound Types